N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide
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Overview
Description
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide is a synthetic compound that features a cyclopropane ring attached to a carboxamide group, with a 1,2,4-oxadiazole ring substituted at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a nitrile oxide with a nitrile to form the 1,2,4-oxadiazole ring . The cyclopropanecarboxamide group can then be introduced through a series of reactions involving the appropriate carboxylic acid and amine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to shorten reaction times and simplify purification processes .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the cyclopropane moiety.
Substitution: The compound can participate in substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a bioisostere, mimicking the behavior of natural substrates and inhibitors . This interaction can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione
Uniqueness
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct chemical and biological properties compared to other 1,2,4-oxadiazole derivatives .
Properties
CAS No. |
62347-48-2 |
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Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H17N3O2/c1-3-4-7-14(10(15)9-5-6-9)11-12-8(2)13-16-11/h9H,3-7H2,1-2H3 |
InChI Key |
SUBFXNVEQVHDMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)C2CC2 |
Origin of Product |
United States |
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